![molecular formula C19H19FN2O2 B5378956 N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5378956.png)
N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide
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Overview
Description
N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important enzyme involved in the signaling pathways of B cells and is a target for the treatment of various diseases, including autoimmune disorders and cancers.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide involves the inhibition of BTK, which is an important enzyme in the B cell signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B cells. Inhibition of BTK by N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide can lead to the apoptosis of B cells and can be beneficial in the treatment of B cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide are mainly related to its inhibition of BTK. Studies have shown that N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide can lead to the apoptosis of B cells, which can be beneficial in the treatment of B cell malignancies. Additionally, N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide has also been shown to inhibit the production of cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide for lab experiments is its selectivity for BTK. This compound has been shown to have minimal off-target effects, which can be beneficial for studying the specific role of BTK in various diseases. However, one of the limitations of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide is its poor solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide. One of the major areas of research is in the development of new BTK inhibitors with improved selectivity and potency. Additionally, there is also interest in the use of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide in combination with other drugs for the treatment of various diseases. Finally, there is also interest in the use of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide in the development of new diagnostic tools for the detection of B cell malignancies.
Synthesis Methods
The synthesis of N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide involves several steps, including the reaction of 4-fluorobenzoic acid with cyclopentylamine to form N-cyclopentyl-4-fluorobenzamide. This intermediate is then reacted with 2-nitrobenzoyl chloride to form N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide.
Scientific Research Applications
N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide has been extensively studied for its potential applications in the treatment of various diseases. One of the major areas of research is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Studies have shown that the inhibition of BTK by N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide can lead to the apoptosis of B cells, which can be beneficial in the treatment of these diseases.
properties
IUPAC Name |
N-cyclopentyl-2-[(4-fluorobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-14-11-9-13(10-12-14)18(23)22-17-8-4-3-7-16(17)19(24)21-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGQGULIQINBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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